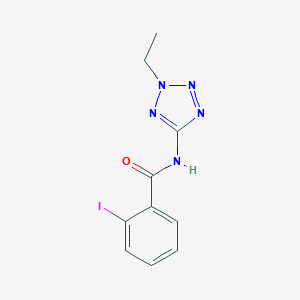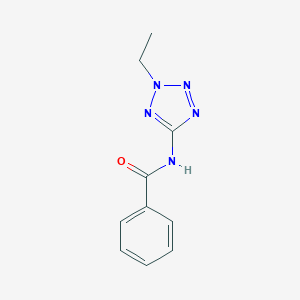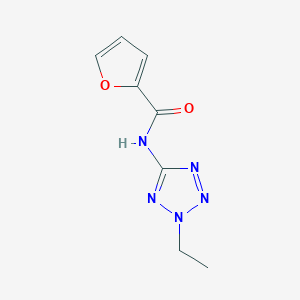![molecular formula C20H24ClN3O2 B244608 N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide](/img/structure/B244608.png)
N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide, also known as CEP-1347, is a small molecule inhibitor that has been extensively studied for its potential therapeutic effects in neurological disorders.
Wirkmechanismus
N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide is a potent inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in cell death and inflammation. By inhibiting this pathway, N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide has been shown to protect neurons from cell death and promote neuronal survival. Additionally, N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide has been shown to have anti-inflammatory effects, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of JNK signaling, the promotion of neuronal survival, and anti-inflammatory effects. Additionally, N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide has been shown to have antioxidant effects and to modulate the activity of other signaling pathways, such as the Akt pathway.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide has several advantages for lab experiments, including its potency and specificity for the JNK signaling pathway, its ability to cross the blood-brain barrier, and its neuroprotective effects. However, there are also limitations to its use, including its potential toxicity at high doses and the need for further research to fully understand its mechanisms of action.
Zukünftige Richtungen
There are several future directions for research on N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide, including further studies on its potential therapeutic effects in neurological disorders, the development of more potent and specific inhibitors of the JNK signaling pathway, and the identification of biomarkers for patient selection and monitoring of treatment response. Additionally, there is a need for further research to fully understand the mechanisms of action of N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide and its potential side effects.
Synthesemethoden
N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide can be synthesized through several methods, including the reaction of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline with 4-methoxybenzoyl chloride in the presence of a base, or through the reaction of 4-methoxybenzoyl chloride with 3-chloro-4-(4-ethylpiperazin-1-yl)phenylamine in the presence of a base. The resulting product is then purified through column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide has been studied extensively for its potential therapeutic effects in neurological disorders, particularly in Parkinson's disease and Alzheimer's disease. It has been shown to have neuroprotective effects and to promote neuronal survival in animal models of these diseases. Additionally, N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide has been studied for its potential to treat other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis.
Eigenschaften
Molekularformel |
C20H24ClN3O2 |
|---|---|
Molekulargewicht |
373.9 g/mol |
IUPAC-Name |
N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide |
InChI |
InChI=1S/C20H24ClN3O2/c1-3-23-10-12-24(13-11-23)19-9-6-16(14-18(19)21)22-20(25)15-4-7-17(26-2)8-5-15/h4-9,14H,3,10-13H2,1-2H3,(H,22,25) |
InChI-Schlüssel |
BAQPYTMHDYMJTL-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC)Cl |
Kanonische SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244525.png)
![4-fluoro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244527.png)
![3-fluoro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244528.png)




![N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-propoxybenzamide](/img/structure/B244540.png)


![N-{4-chloro-3-[(phenylacetyl)amino]phenyl}propanamide](/img/structure/B244544.png)
![Methyl 4-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]benzoate](/img/structure/B244545.png)
![2-(4-ethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B244546.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide](/img/structure/B244547.png)